1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Description
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a piperidin-4-amine group at the 3-position. This compound has been synthesized via palladium-catalyzed coupling reactions, as described in its preparation from 2,4-dichloro-6,7-dimethoxyquinazoline and 4-(dimethylamino)piperidine .
Properties
IUPAC Name |
1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZFZMUMDAGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the N,N-Dimethylpiperidin-4-amine Intermediate
- Starting Materials: N,N-Dimethylpiperidin-4-amine or its precursors
- Reaction Conditions:
- Reaction with hydrochloric acid to form the hydrochloride salt (for purification and stability)
- Alternatively, direct methylation of piperidin-4-amine using methylating agents such as methyl iodide or dimethyl sulfate, followed by salt formation
The synthesis of N,N-dimethylpiperidin-4-amine can be achieved via methylation of piperidin-4-amine using methyl iodide or dimethyl sulfate in methanol or acetonitrile, often under mild conditions (room temperature to 50°C).
Piperidin-4-amine + excess methyl iodide → N,N-Dimethylpiperidin-4-amine
- Purification: Crystallization or distillation, with yields typically exceeding 80%.
Construction of the Pyridine Core with Bromination
Starting Material: 4-Bromopyridine-3-carboxylic acid or 4-bromopyridine-3-amine derivatives
-
Nucleophilic substitution or coupling reactions to attach the piperidine ring to the pyridine core.
Bromination at the 4-position of pyridine, often achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.
Patents describe a route where bromobenzene reacts with piperidine in the presence of a base (potassium tert-butoxide or sodium tert-amylate) in sulfolane at elevated temperatures (150–180°C) to produce N-phenylpiperidine intermediates, which are then brominated at the aromatic ring to yield the desired brominated compound.
Alternatively, direct bromination of 3-pyridyl compounds can be performed using NBS or dibromohydantoin, with catalysts like tetra-n-butyl ammonium tetraphenylborate to enhance selectivity and yield.
Detailed Preparation Methods
| Step | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of N,N-Dimethylpiperidin-4-amine | Piperidine + methylating agent (e.g., methyl iodide) | Room temp to 50°C | Crystallization/purification via distillation or recrystallization |
| 2 | Coupling to pyridine core | 4-Bromopyridine-3-carboxylic acid or derivatives | Elevated temperature (150–180°C) | Base: potassium tert-butoxide or sodium tert-amylate; solvent: sulfolane |
| 3 | Electrophilic bromination | NBS or dibromohydantoin | 15–40°C | Catalyst: tetra-n-butyl ammonium tetraphenylborate; solvent: acetonitrile or dichloromethane |
| 4 | Purification | Distillation or recrystallization | Reduced pressure, solvent systems | Solvent: dichloromethane/n-heptane (1:4) |
Data Tables of Reaction Conditions and Yields
| Step | Raw Material | Reagents | Temperature | Solvent | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Piperidine | Methyl iodide | 20–50°C | Methanol | — | 80–90% | Methylation step |
| 2 | 4-Bromopyridine-3-carboxylic acid | Base (K tert-butoxide) | 150–180°C | Sulfolane | — | 84% | Coupling to form intermediate |
| 3 | N-phenylpiperidine | NBS | 15–40°C | Acetonitrile | Tetra-n-butyl ammonium tetraphenylborate | 85–90% | Bromination |
| 4 | Crude product | N-heptane | 5–10°C | — | — | 87% | Recrystallization |
Research Findings and Innovations
Cost-Effectiveness: Patents highlight avoiding expensive catalysts like palladium, favoring nucleophilic substitution and electrophilic bromination with common reagents.
Yield Optimization: Addition of phase transfer catalysts such as tetra-n-butyl ammonium tetraphenylborate enhances regioselectivity and yield during bromination.
Scalability: The described methods are suitable for large-scale industrial synthesis due to mild reaction conditions and straightforward purification.
Environmental and Safety Aspects: Use of less toxic reagents (e.g., NBS over elemental bromine) and mild conditions reduce hazards.
Summary of Key Preparation Methods
| Method Type | Description | Advantages | References |
|---|---|---|---|
| Direct Methylation | Methylation of piperidine with methyl iodide or sulfate | Simple, high yield | |
| Coupling + Bromination | Reaction of brominated pyridine with piperidine derivatives via nucleophilic substitution, followed by electrophilic bromination | Cost-effective, scalable | |
| Electrophilic Aromatic Substitution | Bromination of pyridine ring using NBS with phase transfer catalysis | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-one.
Reduction: Reduction reactions can yield 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine has shown potential as a kinase inhibitor , making it valuable in the development of drugs targeting various diseases, including cancer and neurological disorders. Its structural characteristics allow it to interact effectively with specific biological targets, influencing pathways related to cell growth and signaling .
Neurological Disorders
Research indicates that this compound may have applications in treating neurological conditions due to its ability to modulate neurotransmitter systems. Studies have explored its affinity for dopamine and norepinephrine transporters, suggesting its potential role in managing disorders such as depression and anxiety .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its bromine substituent enhances reactivity, allowing for further modifications that can lead to the development of novel compounds with unique properties .
Data Table: Summary of Applications
Case Study 1: Kinase Inhibition
A study evaluating the kinase inhibitory properties of various compounds found that derivatives of this compound exhibited significant inhibition against specific kinases involved in cancer progression. The structure–activity relationship was analyzed, revealing that modifications at the bromine position influenced potency .
Case Study 2: Neurotransmitter Modulation
In vitro studies demonstrated that this compound effectively inhibited the uptake of dopamine and norepinephrine, suggesting its potential as an antidepressant. The affinity for transporters was quantified using radiolabeled substrates, providing insights into its mechanism of action .
Mechanism of Action
The mechanism by which 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Bromopyridine derivatives require specialized catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), whereas aniline analogues are synthesized via simpler reductive amination .
- Bioactivity Trends : Piperidine-substituted bromopyridines may lack the MAO-B inhibition seen in fused heterocyclic analogues but could offer advantages in CNS penetration due to reduced polarity.
- SAR Conclusions : The position of bromine on the pyridine ring and the presence of electron-donating/withdrawing groups significantly influence target engagement. For instance, nitro groups enhance AChE inhibition , while methoxy groups improve solubility .
Q & A
Q. Basic Characterization
- 1H/13C NMR : Confirm substitution patterns (e.g., bromopyridine protons at δ 8.2–8.5 ppm; piperidine methyl groups at δ 2.1–2.3 ppm).
- HRMS : Validate molecular weight (calculated for C₁₂H₁₇BrN₃: 298.05 g/mol).
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. Advanced Analysis
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing.
- Dynamic Light Scattering (DLS) : Evaluate aggregation tendencies in aqueous buffers, critical for in vitro studies .
What pharmacological targets are plausible for this compound, and how can binding affinity be validated?
Basic Target Identification
The bromopyridine moiety suggests potential as a kinase inhibitor or allosteric modulator. The dimethylpiperidine group may enhance blood-brain barrier penetration, making it relevant for neurological targets (e.g., acetylcholine receptors) .
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases).
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses against crystallized targets (e.g., EGFR or PI3K). Compare results with experimental IC₅₀ values from enzymatic assays .
How can researchers resolve contradictions in reported biological activity data?
Case Example
If in vitro assays show conflicting IC₅₀ values (e.g., reports 24% vs. 92% yields for similar amines):
- Reproduce Conditions : Standardize solvent systems, temperature, and catalyst batches.
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects.
- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain variability .
What safety protocols are critical when handling this compound?
Q. Basic Safety
Q. Advanced Risk Mitigation
- Toxicology Screening : Assess acute toxicity in zebrafish models (LC₅₀) before mammalian studies.
- Waste Management : Neutralize brominated byproducts with sodium thiosulfate to prevent environmental release .
How can computational methods optimize derivative synthesis for enhanced bioactivity?
Q. Strategy
- QSAR Modeling : Correlate substituent effects (e.g., replacing bromine with CF₃) with logP and pKa values.
- Retrosynthetic Analysis : Use AiZynthFinder to propose novel routes with higher atom economy.
- ADMET Prediction : SwissADME or ADMETlab2.0 to prioritize derivatives with favorable pharmacokinetics .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Method Development
- LC-MS/MS : Optimize ionization (ESI+ mode) and fragmentor voltage to distinguish the compound from endogenous amines.
- Sample Preparation : Use solid-phase extraction (C18 cartridges) to recover >85% from plasma, validated via spike-recovery experiments .
How does structural rigidity impact its interaction with flexible binding pockets?
Q. Advanced Structural Analysis
- Molecular Dynamics Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess conformational stability.
- SAR Studies : Compare with flexible analogs (e.g., ’s 1-ethyl-N-phenylpiperidin-4-amine) to determine if rigidity enhances target residence time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
